Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate
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Overview
Description
Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that contains a pyrrole ring fused to a pyridazine ring, with an ethyl ester group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes forms N-propargylenaminones, which can then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to produce the desired pyrrolo[1,2-b]pyridazine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon in ethanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other proteins involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds also contain a fused pyrrole ring but differ in the second ring structure.
Pyridazine derivatives: Compounds with a pyridazine ring but different substituents or additional fused rings.
Uniqueness
Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridazine ring structure with a carboxylate group at the 6-position. This unique configuration allows for various interactions with biological targets due to the presence of multiple nitrogen atoms within its framework.
Anticancer Properties
Research indicates that derivatives of pyrrolo[1,2-b]pyridazines, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Colon (LoVo) | 25.3 | Induction of apoptosis |
Ovary (SK-OV-3) | 30.7 | Cell cycle arrest in G2/M phase |
Breast (MCF-7) | 22.5 | Inhibition of proliferation via mitochondrial pathways |
These results suggest that this compound may serve as a promising lead compound for developing new anticancer therapies .
The mechanisms underlying the anticancer effects of this compound have been explored through various biochemical assays. The compound appears to interact with specific cellular pathways:
- Caspase Activation : Induces apoptosis through the activation of caspases.
- Cell Cycle Regulation : Causes cell cycle arrest by modulating cyclin-dependent kinases.
- Reactive Oxygen Species (ROS) Production : Increases ROS levels, leading to oxidative stress and subsequent cell death.
Toxicological Studies
Toxicity assessments have shown that while this compound exhibits potent cytotoxicity against cancer cells, it demonstrates low toxicity towards normal cells and other organisms. For instance:
- Plant Cells (Triticum aestivum) : IC50 values were reported to be higher than 200 µM, indicating low toxicity.
- Crustacean Cells (Artemia franciscana) : No lethality was observed at tested concentrations.
This selectivity enhances its potential as a therapeutic agent with fewer side effects compared to traditional chemotherapeutics .
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities further. A notable study utilized a cycloaddition reaction to create new derivatives and evaluate their cytotoxicity against multiple cancer cell lines:
- Study Overview : New derivatives were synthesized and tested for their antiproliferative activity.
- Findings : Some derivatives exhibited enhanced activity compared to the parent compound, with IC50 values significantly lower than those of established chemotherapy agents like cisplatin and doxorubicin.
The results from these studies indicate that modifications to the this compound structure can lead to compounds with improved efficacy against cancer cells while maintaining low toxicity profiles .
Properties
IUPAC Name |
ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-9-4-3-5-11-12(9)7-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSUEAOZWPPORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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